molecular formula C17H20ClNO2 B2729648 6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 848065-80-5

6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No. B2729648
CAS RN: 848065-80-5
M. Wt: 305.8
InChI Key: DITCHXSBVQFUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, also known as ML335, is a potent and selective inhibitor of the human phosphatidylinositol 4-kinase III beta (PI4KB) enzyme. This enzyme plays a crucial role in the replication of many RNA viruses, including hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV). Therefore, ML335 has the potential to be a promising antiviral drug candidate.

Scientific Research Applications

Liquid Phase Extraction and Spectrophotometric Determination

6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one has been investigated for its use in the spectrophotometric determination of palladium in traces. This compound forms a yellow complex with palladium in a 1:1 M:L ratio, providing a method for the sensitive determination of palladium in various samples including Pd-charcoal catalysts, alloys, and water from different sources with a fair degree of accuracy (Kaur, Agnihotri, & Agnihotri, 2022).

Antimicrobial Activity

Derivatives of 6-chloro-3-((2-oxo-5-phenylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited promising activities against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Aspergillus flavus and Candida albicans (Ramadan & El‐Helw, 2018).

Streamlined Access to Functionalized Chromenes

Research on Methyl 4-chloro-2-butynoate has led to streamlined methods for producing functionalized chromenes, utilizing reactions with salicylic aldehydes. This process involves a modified Morita-Baylis―Hillman reaction, contributing to the development of substituted chromenes and quinolines (Bello et al., 2010).

Crystal Structure and Hirshfeld Surface Analysis

The crystal structure and molecular interactions of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have been characterized, revealing its planarity and stabilization through various intermolecular interactions. This analysis aids in understanding the structural basis for the chemical behavior of coumarin derivatives (Channabasappa et al., 2018).

Microwave-Assisted Synthesis and Biological Activity

Novel 2H-Chromene derivatives have been synthesized using microwave-assisted techniques, demonstrating significant antimicrobial activity against various bacterial and fungal species. This research highlights the potential of chromene derivatives in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

properties

IUPAC Name

6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-11-3-5-19(6-4-11)10-13-8-17(20)21-16-7-12(2)15(18)9-14(13)16/h7-9,11H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITCHXSBVQFUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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